molecular formula C7H11NO4 B2689506 Dimethyl azetidine-2,2-dicarboxylate CAS No. 2445794-70-5

Dimethyl azetidine-2,2-dicarboxylate

Cat. No. B2689506
CAS RN: 2445794-70-5
M. Wt: 173.168
InChI Key: PQHXYDNBRFHADY-UHFFFAOYSA-N
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Description

Dimethyl azetidine-2,2-dicarboxylate is a chemical compound with the CAS Number: 2445794-70-5 . It has a molecular weight of 173.17 . The IUPAC name for this compound is dimethyl azetidine-2,2-dicarboxylate .


Molecular Structure Analysis

The InChI Code for Dimethyl azetidine-2,2-dicarboxylate is 1S/C7H11NO4/c1-11-5(9)7(3-4-8-7)6(10)12-2/h8H,3-4H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Chemical Reactions Analysis

Azetidines, such as Dimethyl azetidine-2,2-dicarboxylate, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their reactivity is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Dimethyl azetidine-2,2-dicarboxylate is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The safety information for Dimethyl azetidine-2,2-dicarboxylate includes several hazard statements: H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Future Directions

Azetidines have been the focus of recent advances in organic synthesis, with a focus on the most recent advances, trends, and future directions . They have been used as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

dimethyl azetidine-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-11-5(9)7(3-4-8-7)6(10)12-2/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHXYDNBRFHADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl azetidine-2,2-dicarboxylate

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